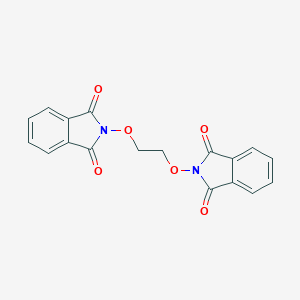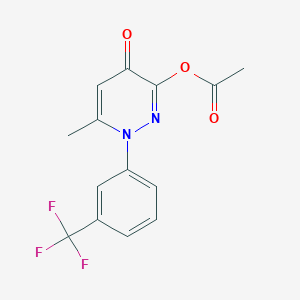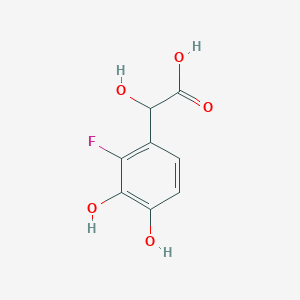
Chloramphenicol glucuronide
Übersicht
Beschreibung
Chloramphenicol glucuronide is a metabolite of Chloramphenicol, an antibiotic drug . It is formed in the liver through a process known as glucuronidation . The human body uses glucuronidation to make a large variety of substances more water-soluble, allowing for their subsequent elimination from the body through urine or feces .
Synthesis Analysis
Chloramphenicol glucuronide is synthesized in the liver. Chloramphenicol sodium succinate is hydrolyzed to active chloramphenicol, presumably by esterases in the liver, kidneys, and lungs. Chloramphenicol is then metabolized principally in the liver to chloramphenicol glucuronide, an inactive metabolite .Molecular Structure Analysis
The molecular formula of Chloramphenicol glucuronide is C17H20Cl2N2O11 . Its average mass is 499.254 Da and its monoisotopic mass is 498.044403 Da .Chemical Reactions Analysis
The rate of glucuronidation affects the clearance of molecules from the body. An increased rate of glucuronidation results in a loss of potency for the target drugs or compounds . A study has developed a method for the determination of Chloramphenicol and Chloramphenicol glucuronide residues in foods. This method comprises solvent extraction with methanol, enzymatic hydrolysis with β-glucuronidase, and clean-up using a hydrophilic lipophilic balanced copolymer solid phase extraction column .Physical And Chemical Properties Analysis
Chloramphenicol glucuronide is a tan powder . Its density is 1.7±0.1 g/cm^3, boiling point is 897.7±65.0 °C at 760 mmHg, and vapor pressure is 0.0±0.3 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
- CAPG can be found in livestock products, seafood, honey, and royal jelly. Analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), detect both CAP and CAPG residues in these food matrices . Monitoring CAPG levels ensures compliance with safety regulations and prevents excessive antibiotic residues in food.
- Researchers have integrated molecularly imprinted polymers with surface-enhanced Raman spectroscopy (MIPs-SERS) to develop nano-biosensors for CAP detection in milk and honey products . These innovative biosensors enhance sensitivity and specificity.
Food Safety and Residue Monitoring
Nano-Biosensors and Detection Techniques
Safety And Hazards
Zukünftige Richtungen
To combat the dangerously increasing pathogenic resistance to antibiotics, new pharmacophores have been developed by chemically modifying a known antibiotic, which remains to this day the most familiar and productive way for novel antibiotic development . Chloramphenicol has been used as a starting material, and to its free amine group, alpha- and beta-amino acids, mainly glycine, lysine, histidine, ornithine and/or beta-alanine have been tethered .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O11/c18-14(19)15(26)20-8(9(22)6-1-3-7(4-2-6)21(29)30)5-31-17-12(25)10(23)11(24)13(32-17)16(27)28/h1-4,8-14,17,22-25H,5H2,(H,20,26)(H,27,28)/t8-,9-,10+,11+,12-,13+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARPTSDFEIFMJP-PEXHWNMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(COC2C(C(C(C(O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960343 | |
| Record name | 2-[(2,2-Dichloro-1-hydroxyethylidene)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloramphenicol glucuronide | |
CAS RN |
39751-33-2 | |
| Record name | Chloramphenicol 3-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39751-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloramphenicol glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039751332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2,2-Dichloro-1-hydroxyethylidene)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORAMPHENICOL 3-GLUCORONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N9C7NNS4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





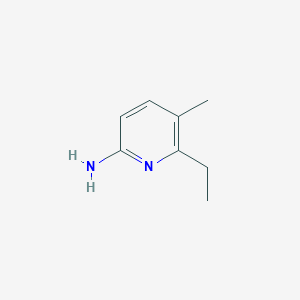
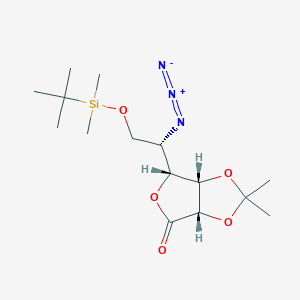
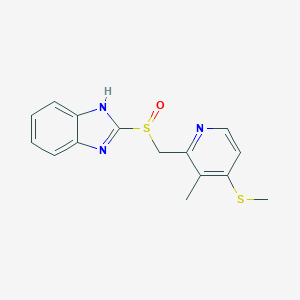
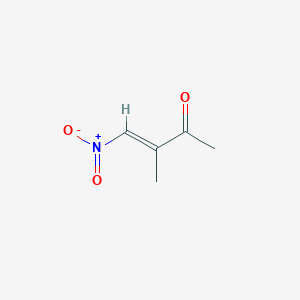
![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)


